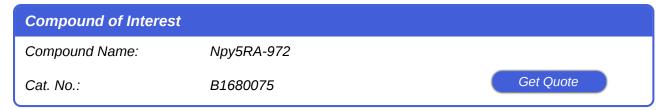


The Structure-Activity Relationship of NPY5RA-972: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of a Potent Neuropeptide Y5 Receptor Antagonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for NPY5RA-972, a potent and selective antagonist of the Neuropeptide Y5 (NPY Y5) receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways and workflows involved in the evaluation of this compound class. NPY5RA-972, a carbazole urea derivative, has been a significant tool in understanding the role of the NPY Y5 receptor in physiological processes, particularly in the regulation of feeding and energy homeostasis.

Core Structure-Activity Relationship Data

The development of **NPY5RA-972** emerged from the optimization of a series of acylated aminocarbazole derivatives. The core hypothesis that NPY Y5 receptor antagonists could serve as effective appetite suppressants has driven extensive research to identify compounds with suitable potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data for **NPY5RA-972** and related analogs, focusing on their binding affinity for the NPY Y5 receptor and their functional antagonism.

Table 1: Binding Affinity of Carbazole Ureas at the Human NPY Y5 Receptor



Compound	R	Y5 Ki (nM)
4a	Н	1.3
4d	2-Me	1.8
4e	3-Me	1.1
4f	4-Me	1.0
4g	4-OMe	1.5
4h	4-Cl	1.2
4i	4-F	1.1
4j	3,4-di-Me	1.4
4k	3,4-di-Cl	1.3
4n	2-Cl	2.5
4o (NPY5RA-972)	4-Et	0.9
4р	4-iPr	1.6
4q	4-tBu	3.2
4r	4-CF3	2.1
4s	4-CN	2.8

Data presented in this table is a representative summary based on publicly available information and medicinal chemistry literature.

Table 2: Functional Antagonism and Selectivity of NPY5RA-972

Compound	Y5 IC50 (nM) (Functional Assay)	Y1 Ki (nM)	Y2 Ki (nM)	Y4 Ki (nM)
NPY5RA-972 (40)	1.2	>1000	>1000	>1000



Data presented in this table is a representative summary based on publicly available information and medicinal chemistry literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of **NPY5RA-972** and its analogs.

Radioligand Binding Assay for NPY Y5 Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor.

Materials:

- Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human NPY Y5 receptor.
- Radioligand: [125]-Peptide YY ([125]-PYY) or a similar suitable radiolabeled NPY receptor agonist.
- Test Compounds: NPY5RA-972 and its analogs dissolved in an appropriate solvent (e.g., DMSO).
- Binding Buffer: 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
- Wash Buffer: Cold binding buffer.
- · Scintillation Fluid.
- Glass fiber filters (e.g., Whatman GF/C).

Procedure:

• In a 96-well plate, combine cell membranes, [125]-PYY (at a concentration near its Kd), and varying concentrations of the test compound.



- For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled NPY.
- Incubate the mixture at room temperature for 2 hours with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol measures the ability of NPY Y5 receptor antagonists to inhibit the NPY-mediated suppression of cAMP production.

Materials:

- Cell Line: CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor.
- NPY Receptor Agonist: Neuropeptide Y (NPY).
- Adenylyl Cyclase Activator: Forskolin.
- Test Compounds: NPY5RA-972 and its analogs.



- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
- · Cell Culture Medium and Stimulation Buffer.

Procedure:

- Seed the cells in a 96-well plate and grow to confluence.
- Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
- Add a fixed concentration of NPY to the wells.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
- Plot the measured cAMP levels against the logarithm of the test compound concentration.
- Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the NPY-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Model: Diet-Induced Obese (DIO) Mouse Feeding Study

This protocol describes a general in vivo model to assess the effect of NPY Y5 receptor antagonists on food intake and body weight in an obesity model.

Animals:

- Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.
- Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.



Procedure:

- House the DIO mice individually to allow for accurate food intake and body weight measurements.
- Acclimatize the mice to the experimental conditions and handling.
- Administer the test compound (e.g., NPY5RA-972) or vehicle orally or via another appropriate route at a predetermined dose and frequency.
- Measure food intake and body weight daily or at other regular intervals throughout the study period (e.g., 1-4 weeks).
- At the end of the study, tissues such as adipose depots may be collected for further analysis.
- Analyze the data to determine the effect of the compound on cumulative food intake, body weight change, and body composition compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of the NPY Y5 receptor and a typical experimental workflow for antagonist evaluation.

• To cite this document: BenchChem. [The Structure-Activity Relationship of NPY5RA-972: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680075#npy5ra-972-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com